molecular formula C20H25BrN2O2 B6018087 1-benzyl-4-[(2-bromo-4,5-dimethoxyphenyl)methyl]piperazine

1-benzyl-4-[(2-bromo-4,5-dimethoxyphenyl)methyl]piperazine

Cat. No.: B6018087
M. Wt: 405.3 g/mol
InChI Key: YVQXLUFOXHPKBN-UHFFFAOYSA-N
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Description

1-benzyl-4-[(2-bromo-4,5-dimethoxyphenyl)methyl]piperazine is a derivative of the benzylpiperazine class of compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-4-[(2-bromo-4,5-dimethoxyphenyl)methyl]piperazine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

1-benzyl-4-[(2-bromo-4,5-dimethoxyphenyl)methyl]piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 1-benzyl-4-[(2-bromo-4,5-dimethoxyphenyl)methyl]piperazine involves its interaction with the central nervous system. It affects neurotransmitter release and reuptake, leading to stimulant effects similar to those of amphetamines. The compound targets various receptors and transporters, including dopamine and serotonin transporters, which play a role in its psychoactive properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-benzyl-4-[(2-bromo-4,5-dimethoxyphenyl)methyl]piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and pharmacological properties. Its combination of a bromo-dimethoxyphenyl group with a benzylpiperazine core makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

1-benzyl-4-[(2-bromo-4,5-dimethoxyphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25BrN2O2/c1-24-19-12-17(18(21)13-20(19)25-2)15-23-10-8-22(9-11-23)14-16-6-4-3-5-7-16/h3-7,12-13H,8-11,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVQXLUFOXHPKBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CN2CCN(CC2)CC3=CC=CC=C3)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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